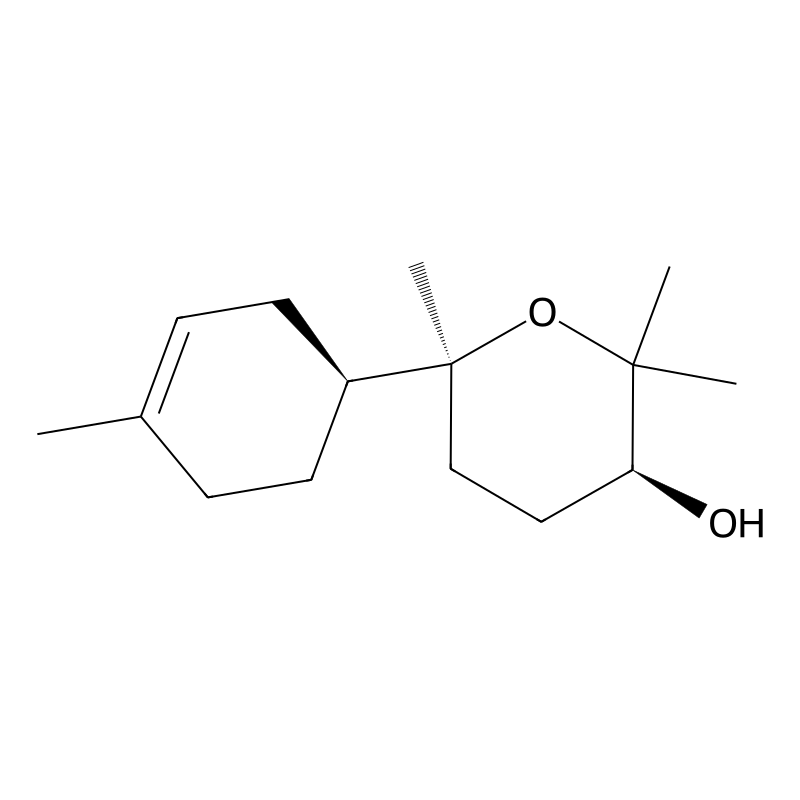

Bisabolol oxide A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Bisabolol Oxide A: Potential Anti-inflammatory Effects

Bisabolol oxide A is a lesser-known compound found in some plants, particularly chamomile []. While research on this specific oxide is limited, some studies suggest it may contribute to the anti-inflammatory properties observed in chamomile oil enriched with bisabolol oxides.

One study investigated the effects of matricaria oil, rich in bisabolol oxides A and B, on inflammation in rats []. The oil demonstrated significant dose-dependent reductions in pain and edema (swelling) caused by carrageenan, a substance known to induce inflammation. These results suggest bisabolol oxide A, along with other components in the oil, might play a role in managing inflammatory pain and swelling.

Bisabolol oxide A is a chemical compound derived from α-bisabolol, a natural monocyclic sesquiterpene alcohol primarily found in the essential oil of German chamomile (Matricaria recutita). This compound is characterized by its viscous, colorless liquid form and is known for its distinctive floral aroma, often likened to apples and honey. Bisabolol oxide A is recognized for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects, making it a valuable ingredient in cosmetics and pharmaceutical formulations .

The reaction mechanisms often include:

- Hydroxylation: Addition of hydroxyl groups at specific positions on the bisabolol skeleton.

- Epoxidation: Formation of an epoxide through the reaction with peracids.

- Cyclization: Rearrangement of the molecular structure to form cyclic compounds.

Bisabolol oxide A exhibits several biological activities that contribute to its therapeutic potential. Studies have shown that it possesses anti-inflammatory properties, which can help mitigate skin irritation and promote healing. Additionally, it has demonstrated antimicrobial effects against various pathogens, making it useful in treating infections .

Research has also indicated that bisabolol oxide A may influence cellular pathways related to oxidative stress and inflammation, potentially offering neuroprotective benefits. For instance, it has been observed to reduce pro-inflammatory markers in neuronal cells, suggesting a role in protecting against neurodegenerative conditions .

The synthesis of bisabolol oxide A can be achieved through several methods:

- Biotransformation: Utilizing microbial strains such as Absidia coerulea, which can convert α-bisabolol into various metabolites, including bisabolol oxide A. This method often results in higher aqueous solubility compared to the parent compound .

- Chemical Oxidation: Employing reagents such as m-chloroperbenzoic acid for selective oxidation reactions that yield bisabolol oxides .

- Synthetic Routes: Organic synthesis techniques involving multiple steps of functional group transformations can also be applied to create bisabolol oxide A from simpler precursors.

Bisabolol oxide A finds applications across various industries:

- Cosmetics: Due to its skin-healing properties and pleasant aroma, it is commonly used in skincare products to enhance moisture retention and reduce inflammation.

- Pharmaceuticals: Its anti-inflammatory and antimicrobial activities make it suitable for inclusion in topical formulations aimed at treating skin conditions.

- Fragrances: The compound's floral scent contributes to its use in perfumes and aromatherapy products.

Studies on bisabolol oxide A have indicated that it interacts with several biological targets, influencing pathways related to inflammation and oxidative stress. For example, research has shown that it can modulate nuclear factor kappa B (NF-κB) activation, a critical regulator of immune responses . Additionally, its ability to enhance the percutaneous absorption of other compounds positions it as a valuable penetration enhancer in topical formulations .

Several compounds exhibit structural similarities to bisabolol oxide A, each with unique properties:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| β-Bisabolol | Similar sesquiterpene structure | Differing position of the tertiary alcohol group |

| Chamazulene | Contains a fused ring system | Known for anti-inflammatory effects |

| Farnesol | Longer carbon chain with multiple double bonds | Exhibits antimicrobial properties |

| Geraniol | Monoterpenoid with a floral scent | Used primarily for fragrance applications |

Bisabolol oxide A stands out due to its specific biological activities and applications in both cosmetic and pharmaceutical industries, differentiating itself from these similar compounds through its unique chemical reactivity and therapeutic potential .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 40 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 40 companies with hazard statement code(s):;

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard